molecular formula C12H13NO2 B1532909 (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol CAS No. 1159602-00-2

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Numéro de catalogue: B1532909
Numéro CAS: 1159602-00-2
Poids moléculaire: 203.24 g/mol
Clé InChI: GUQJPWJKLVUSIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is a high-purity chemical reagent intended for research applications. This compound features an isoxazole ring, a privileged structure in medicinal chemistry known for its versatile bioactivity. The isoxazole pharmacophore, with adjacent oxygen and nitrogen atoms in its five-membered ring, is a key building block in many bioactive compounds and marketed drugs due to its ability to form hydrogen-bonding interactions with target proteins . While the specific biological data for this compound is under investigation, steroidal A-ring-fused isoxazole analogues have garnered significant interest in oncology research. Such compounds have demonstrated potent antiproliferative activity by acting as tubulin-targeting agents . Mechanistic studies on related isoxazole derivatives show they can function as tubulin stabilizers, inducing mitotic arrest and disrupting cytoskeletal integrity in cancer cells by promoting tubulin polymerization . Molecular docking studies suggest that potent isoxazole compounds can bind preferentially to the taxane site on β-tubulin, and some lead compounds have been shown to maintain activity in docetaxel-resistant cancer cells, suggesting potential for overcoming taxane resistance pathways . Researchers can utilize this compound as a key intermediate for further chemical functionalization or as a probe for studying novel tubulin-modulating mechanisms. This product is For Research Use Only. Not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

[5-methyl-3-(3-methylphenyl)-1,2-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-3-5-10(6-8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQJPWJKLVUSIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Properties of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol. As a specific derivative of the isoxazole family, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. Isoxazoles are a well-established class of five-membered heterocyclic compounds that are integral to numerous pharmacologically active agents due to their diverse biological activities.[1][2][3][4][5][6][7] This guide will delve into the nuanced structural features of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, propose a viable synthetic pathway, and extrapolate its potential physicochemical and biological properties based on closely related analogues and established principles of isoxazole chemistry. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel isoxazole-based therapeutics.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1][8] This fundamental structure imparts a unique combination of electronic properties and steric features, making it a "privileged" scaffold in medicinal chemistry. The presence of the heteroatoms allows for a range of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, which are crucial for molecular recognition at biological targets.[7]

The versatility of the isoxazole ring system allows for the synthesis of a wide array of derivatives with diverse pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[4][5][6] The specific substitution pattern on the isoxazole core dictates the molecule's three-dimensional shape, electronic distribution, and ultimately, its biological function.

Chemical Structure and Identification of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

IUPAC Name: (5-Methyl-3-(3-methylphenyl)isoxazol-4-yl)methanol

Chemical Formula: C₁₂H₁₃NO₂

Molecular Weight: 203.24 g/mol

SMILES: Cc1cc(C2=NOC(C)=C2CO)ccc1

InChI Key: (Generated upon synthesis and characterization)

The structure features a central isoxazole ring substituted at the 3, 4, and 5 positions. A meta-tolyl group is attached at the 3-position, a hydroxymethyl group at the 4-position, and a methyl group at the 5-position. The "meta" designation for the tolyl group is critical as it defines the substitution pattern on the phenyl ring, which can significantly influence the molecule's steric and electronic properties compared to its ortho- and para-isomers.

Physicochemical Properties: An Extrapolative Analysis

Due to the absence of experimental data for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, we present a table of predicted properties and experimental data from its close structural isomers. This information provides a reasonable estimation of the expected physicochemical characteristics of the target compound.

PropertyPredicted/Analog DataSource/Analog Compound
Melting Point (°C) Solid at room temperatureGeneral observation for similar isoxazoles
Boiling Point (°C) > 300 (Predicted)N/A
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in waterGeneral characteristics of isoxazole derivatives
logP (Predicted) 2.5 - 3.5N/A
pKa (Predicted) ~13-14 (hydroxyl proton)N/A

Data for the following isomers is provided for comparison:

  • (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol (CAS: 1018297-60-3)[3]

  • [5-(p-Tolyl)isoxazol-3-yl]methanol (CAS: 640291-93-6)[9]

The variation in the position of the methyl group on the tolyl substituent (meta vs. para) and the arrangement of substituents on the isoxazole ring will induce subtle changes in these properties.

Proposed Synthetic Pathway

The synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol can be achieved through a multi-step process, leveraging established methodologies for the construction of trisubstituted isoxazoles.[10] A plausible and efficient route involves a [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis.

Experimental Protocol: A Step-by-Step Methodology

Step 1: Synthesis of m-Methylbenzaldoxime

  • To a solution of m-tolualdehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.2 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude m-methylbenzaldoxime.

Step 2: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

  • Dissolve the m-methylbenzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to generate the corresponding hydroximoyl chloride in situ.

  • Add a base, such as triethylamine (1.5 eq), to facilitate the in situ formation of the nitrile oxide.

  • To this mixture, add 2-butyn-1-ol (1.2 eq) as the dipolarophile.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

Step 3: Work-up and Purification

  • Upon completion of the reaction, quench with water and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Causality Behind Experimental Choices

The choice of a [3+2] cycloaddition is based on its high efficiency and regioselectivity in forming the isoxazole ring. The in situ generation of the nitrile oxide from the aldoxime using NCS and a base is a common and effective method that avoids the isolation of the potentially unstable nitrile oxide intermediate. 2-Butyn-1-ol is selected as the alkyne component to introduce the required methyl and hydroxymethyl groups at the 5 and 4 positions, respectively.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Purification m-Tolualdehyde m-Tolualdehyde m-Methylbenzaldoxime m-Methylbenzaldoxime m-Tolualdehyde->m-Methylbenzaldoxime Hydroxylamine HCl, NaOH Ethanol, Reflux Nitrile Oxide (in situ) Nitrile Oxide (in situ) m-Methylbenzaldoxime->Nitrile Oxide (in situ) NCS, Triethylamine DCM (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol Nitrile Oxide (in situ)->(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol 2-Butyn-1-ol Pure Product Pure Product (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol->Pure Product Column Chromatography

Caption: Proposed synthetic pathway for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Spectroscopic Characterization (Predicted)

The definitive structural confirmation of the synthesized compound would rely on spectroscopic techniques. Based on the analysis of related structures, the following spectral characteristics are anticipated.[2]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.2-7.6 (m, 4H): Aromatic protons of the m-tolyl group.

  • δ 4.8 (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH).

  • δ 2.4 (s, 3H): Methyl protons of the m-tolyl group.

  • δ 2.3 (s, 3H): Methyl protons at the 5-position of the isoxazole ring.

  • δ 1.9 (br s, 1H): Hydroxyl proton (-OH).

¹³C NMR (100 MHz, CDCl₃):

  • δ 160-170: Quaternary carbons of the isoxazole ring.

  • δ 125-140: Aromatic carbons of the m-tolyl group.

  • δ 55-65: Methylene carbon of the hydroxymethyl group.

  • δ 21.5: Methyl carbon of the m-tolyl group.

  • δ 10-15: Methyl carbon at the 5-position of the isoxazole ring.

Potential Biological Activities and Therapeutic Applications

The isoxazole scaffold is a cornerstone in the development of a wide range of therapeutic agents. The biological activity of isoxazole derivatives is highly dependent on the nature and position of their substituents. While no specific biological data exists for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, we can infer its potential activities based on the extensive research on analogous compounds.[4][5][6]

  • Anticancer Activity: Many isoxazole derivatives have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation and survival.[6]

  • Anti-inflammatory Activity: The isoxazole ring is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: Isoxazole-containing compounds have been developed as effective antibacterial and antifungal agents.[7]

The presence of the m-tolyl group and the hydroxymethyl functionality in the target molecule provides opportunities for further derivatization to optimize potency and selectivity against various biological targets.

Signaling Pathways Potentially Modulated by Isoxazole Derivatives

G cluster_targets Potential Biological Targets Isoxazole Core Isoxazole Core Kinases (e.g., PI3K, MAPK) Kinases (e.g., PI3K, MAPK) Isoxazole Core->Kinases (e.g., PI3K, MAPK) Anticancer Inflammatory Enzymes (e.g., COX-2) Inflammatory Enzymes (e.g., COX-2) Isoxazole Core->Inflammatory Enzymes (e.g., COX-2) Anti-inflammatory Microbial Enzymes Microbial Enzymes Isoxazole Core->Microbial Enzymes Antimicrobial

Caption: Potential biological targets of the isoxazole scaffold.

Conclusion

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol represents an intriguing yet underexplored member of the isoxazole family. This technical guide has provided a comprehensive framework for its chemical identity, a plausible synthetic route, and an informed prediction of its physicochemical and biological properties based on the rich chemistry of its structural analogs. The insights and methodologies presented herein are intended to empower researchers to synthesize and investigate this and other novel isoxazole derivatives, thereby contributing to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

  • Advances in isoxazole chemistry and their role in drug discovery. Vertex AI Search.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Supporting inform
  • (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol. BLDpharm.
  • Synthesis, Characterization And Biological Activity Of Isoxazole Deriv
  • A review of isoxazole biological activity and present synthetic techniques.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • The Multifaceted Biological Activities of Isoxazole Deriv
  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • 5-methyl-3-p-tolyl-isoxazole-4-carboxylic acid methyl ester. Echemi.
  • I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res.
  • 5-(Hydroxymethyl)-3-methylisoxazole 97 14716-89-3. Sigma-Aldrich.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure.
  • [5-(p-Tolyl)isoxazol-3-yl]methanol. Manchester Organics.
  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. PMC.
  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE.
  • The synthesis of functionalized 4,5-dihydroisoxazoles decor
  • (3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)methanol. Sigma-Aldrich.
  • 3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620)
  • Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE.
  • Synthesies, Characterization and Biological Activities of 4-Methyl-3,5 diphenylisoxazolidine Derivatives V. V. Agelaga1, J. D. ChemClass Journal.
  • (S)-[5-Methyl-3-(3-methylthiophen-2-yl)-4,5-dihydroisoxazol-5-yl]methanol. PMC.
  • Structural Investigation of 3,5-Disubstituted Isoxazoles by 1H-Nuclear Magnetic Resonance.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove.
  • [3-(4-methoxy-phenyl)-isoxazol-5-yl]-methanol. Sigma-Aldrich.

Sources

The Ascendant Therapeutic Potential of 3,5-Disubstituted Isoxazole-4-Methanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry. Its versatile synthetic accessibility and favorable physicochemical properties have propelled a multitude of isoxazole-containing molecules into clinical use and advanced preclinical development. This technical guide delves into a specific, yet profoundly promising subclass: 3,5-disubstituted isoxazole-4-methanol derivatives. The introduction of a hydroxymethyl group at the C4 position offers a unique structural handle for modulating solubility, metabolic stability, and target engagement, thereby unlocking new avenues for therapeutic intervention. We will traverse the synthetic landscape, dissect the multifaceted biological activities, and elucidate the underlying mechanisms of action of these compounds, providing a comprehensive resource for researchers and drug development professionals dedicated to pioneering next-generation therapeutics.

The Strategic Significance of the Isoxazole-4-Methanol Scaffold

The isoxazole ring is a privileged scaffold, lending itself to a diverse array of biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The strategic placement of a methanol moiety at the 4-position introduces a primary alcohol. This functional group can serve as a hydrogen bond donor and acceptor, enhancing interactions with biological targets. Furthermore, it provides a crucial site for prodrug strategies, where esterification can improve pharmacokinetic properties. This guide will explore the synthesis and biological evaluation of this specific chemical class, highlighting the causal relationships between structural modifications and observed biological outcomes.

Synthetic Strategies: Crafting the Isoxazole-4-Methanol Core

The construction of the 3,5-disubstituted isoxazole-4-methanol core can be achieved through several reliable synthetic routes. A prevalent and efficient method involves a multi-step, one-pot reaction, which is both time and resource-efficient.

General Synthesis Workflow

A common and effective approach to synthesize the title compounds is through a [3+2] cycloaddition reaction. This process typically involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. For the synthesis of the 4-methanol derivatives, propargyl alcohol is a key starting material.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product A Aromatic Aldehyde D Formation of Aromatic Aldoxime A->D Pyridine B Hydroxylamine Hydrochloride B->D C Propargyl Alcohol F [3+2] Cycloaddition C->F E In-situ Generation of Nitrile Oxide D->E Sodium Hypochlorite E->F G (3-Aryl-5-substituted-isoxazol-4-yl)methanol F->G

Caption: General workflow for the synthesis of 3,5-disubstituted isoxazole-4-methanol derivatives.

Detailed Experimental Protocol: Synthesis of (3-p-tolyl-isoxazol-5-yl)methanol

This protocol provides a step-by-step method for the synthesis of a representative compound, (3-p-tolyl-isoxazol-5-yl)methanol.[3]

  • Oxime Formation: To a solution of 4-methylbenzaldehyde (1 eq.) in pyridine, add hydroxylamine hydrochloride (1.2 eq.). Stir the mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cycloaddition: To the reaction mixture containing the formed 4-methylbenzaldoxime, add propargyl alcohol (1.1 eq.). Subsequently, add sodium hypochlorite solution (5% aqueous solution, 2 eq.) dropwise while maintaining the temperature below 40°C.

  • Work-up and Purification: After the addition is complete, stir the reaction mixture for an additional 1-2 hours. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure (3-p-tolyl-isoxazol-5-yl)methanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the potential of isoxazole derivatives as anticancer agents.[4][5][6] Their mechanisms of action are diverse, often involving the induction of apoptosis, inhibition of key signaling pathways, and disruption of the cell cycle.

Mechanism of Action: Induction of Apoptosis

Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[5] This is a critical self-destruct mechanism that is often dysregulated in cancer cells. The induction of apoptosis by these compounds can occur through various signaling cascades.

G cluster_pathway Apoptotic Signaling Pathway compound Isoxazole-4-methanol Derivative cell Cancer Cell pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) compound->pro_apoptotic Upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic Downregulates caspases Caspase Cascade (Caspase-9, Caspase-3) pro_apoptotic->caspases Activates anti_apoptotic->caspases Inhibits apoptosis Apoptosis caspases->apoptosis G cluster_pathway Arachidonic Acid Cascade compound Isoxazole-4-methanol Derivative cox2 COX-2 Enzyme compound->cox2 Inhibits arachidonic_acid Arachidonic Acid arachidonic_acid->cox2 prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation

Sources

Whitepaper: Unlocking the Therapeutic Potential of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its inherent electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a wide range of biological targets.[4] This technical guide delves into the therapeutic potential of a specific, yet underexplored, isoxazole derivative: (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol. While direct biological data for this compound is nascent, this document provides a comprehensive roadmap for its investigation, drawing upon the extensive body of knowledge surrounding the isoxazole class of molecules. We will explore its synthetic accessibility, propose high-priority therapeutic areas for screening, and provide detailed, field-proven experimental protocols to elucidate its mechanism of action and preclinical viability. This guide is intended to serve as a practical handbook for researchers aiming to translate this promising chemical entity from a laboratory curiosity into a potential therapeutic asset.

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Design

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic and structural character that has been successfully exploited in drug discovery.[1][2] The isoxazole ring is present in a variety of pharmaceuticals, including the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic agent leflunomide.[1][3] The broad spectrum of biological activities associated with isoxazole derivatives is a testament to their versatility, with demonstrated efficacy in areas such as:

  • Oncology: Isoxazole-containing compounds have exhibited potent anticancer activity through various mechanisms, including the inhibition of kinases, topoisomerase II, and the disruption of cell signaling pathways.[1][5]

  • Inflammation and Immunology: The isoxazole scaffold is a key component of several anti-inflammatory agents.[4][6] Derivatives have been shown to modulate inflammatory responses and exhibit immunosuppressive properties.[7]

  • Neurological Disorders: The structural similarity of some isoxazoles to neurotransmitters has led to their investigation for neurological conditions, including epilepsy and neurodegenerative diseases.[4][7]

  • Infectious Diseases: A significant number of isoxazole derivatives have been developed as antibacterial and antifungal agents.[1][2]

The subject of this guide, (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, possesses the core isoxazole structure with specific substitutions that warrant a thorough investigation of its therapeutic potential. The presence of the m-tolyl group and the methanol substituent at the 4-position suggests the potential for specific interactions with biological targets, making it a compelling candidate for a systematic drug discovery campaign.

Synthetic Strategy and Characterization

The synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol can be approached through established isoxazole synthesis methodologies. A common and efficient route involves a [3+2] cycloaddition reaction.[8][9]

Proposed Synthetic Workflow

G A m-Tolualdehyde C m-Tolualdoxime A->C Pyridine B Hydroxylamine Hydrochloride B->C E Chlorooxime Intermediate C->E NCS in DMF D N-Chlorosuccinimide (NCS) D->E H (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol E->H [3+2] Cycloaddition F Propargyl Alcohol F->H G Triethylamine G->H Base

Caption: Proposed synthetic route for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Detailed Synthetic Protocol

Step 1: Synthesis of m-Tolualdoxime

  • To a solution of m-tolualdehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to yield m-tolualdoxime.

Step 2: Synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

  • In a flask, dissolve m-tolualdoxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C. Stir for 30 minutes to form the chlorooxime intermediate.

  • To this mixture, add propargyl alcohol (1.2 eq) followed by the dropwise addition of triethylamine (2.0 eq) as a base.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Therapeutic Screening Cascade

Given the broad biological activities of isoxazole derivatives, a tiered screening approach is recommended to efficiently identify the most promising therapeutic area for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) - Panel of cancer cell lines D Mechanism of Action Studies - Kinase profiling - Apoptosis assays - Cell cycle analysis A->D B Anti-inflammatory Assays (e.g., LPS-induced TNF-α release in macrophages) E In Vivo Efficacy Studies - Xenograft models (if anticancer activity) - Murine models of inflammation B->E C Antimicrobial Assays (e.g., MIC determination against a panel of bacteria and fungi) F ADME/Tox Profiling - Microsomal stability - CYP inhibition - Preliminary toxicity D->F E->F

Caption: Proposed therapeutic screening cascade for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Tier 1: Primary Screening Protocols

A. Anticancer Activity: MTT Assay

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. Anti-inflammatory Activity: TNF-α Release Assay

  • Cell Culture: Culture murine macrophage-like RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce TNF-α production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of TNF-α release.

Delving into the Mechanism of Action

Should primary screening reveal significant activity in a particular therapeutic area, the next critical step is to elucidate the compound's mechanism of action.

Potential Signaling Pathways to Investigate for Anticancer Activity

Based on the known mechanisms of other anticancer isoxazoles, the following pathways are high-priority targets for investigation:

G Compound (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol PI3K PI3K Compound->PI3K Inhibition? NFkB NF-κB Compound->NFkB Inhibition? Apoptosis Apoptosis Compound->Apoptosis Induction? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation NFkB->Survival

Caption: Potential signaling pathways modulated by (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Experimental Protocols for Mechanistic Studies

A. Kinase Inhibition Profiling

  • Protocol: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to screen the compound against a broad panel of kinases. This will provide a rapid assessment of its selectivity and potential primary targets.

B. Apoptosis Assay: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the compound for 24, 48, and 72 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Quantitative Data Summary and Future Directions

While specific quantitative data for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is not yet available, the following table provides a template for summarizing key data points as they are generated during the proposed screening cascade.

Table 1: Template for Summarizing Preclinical Data

ParameterAssayResult
In Vitro Efficacy
IC50 vs. MCF-7MTT Assay[Enter Value] µM
IC50 vs. A549MTT Assay[Enter Value] µM
IC50 vs. HCT116MTT Assay[Enter Value] µM
TNF-α InhibitionELISA[Enter Value] % at [X] µM
Mechanism of Action
Primary Kinase TargetKinase Panel[Enter Kinase]
Apoptosis InductionAnnexin V/PI[Enter %] at [X] µM
ADME/Tox
Microsomal Stability (t½)In vitro metabolism[Enter Value] min
CYP3A4 Inhibition (IC50)CYP Inhibition Assay[Enter Value] µM

Future Directions:

  • Lead Optimization: Based on the initial structure-activity relationship (SAR) data, design and synthesize analogs of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: If promising in vitro activity is observed, progress the compound to relevant in vivo models of disease (e.g., tumor xenografts, collagen-induced arthritis).

  • Pharmacokinetic and Toxicological Studies: Conduct comprehensive PK/PD and toxicology studies in animal models to establish a therapeutic window and assess the compound's safety profile.

Conclusion

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol represents a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the rich history of isoxazole derivatives in medicine and employing a systematic and rigorous screening cascade as outlined in this guide, researchers can efficiently uncover its biological activities and potential for development as a novel therapeutic agent. The provided protocols and strategic framework offer a clear path forward for translating this molecule from the bench to a potential clinical candidate.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUX-Br7-5baOB-E9rZM6iU2xJqxHynzJNRnoJ7obZrT4N6_jdyRqxG7aJLNup1Pun7GfIIvnLsABEJe5Cg2atKWipxRFy0g9psA_sPv-pkPluTBySrtTD5aGKxrlzZAvt7DlzLxta1tRMCGmGR-cPWDlY0pttHl9O8QO8=]
  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3DD0N-500c6hl5OQxKVeTzGPkf5eseeUdrUJHHRhS4ZjKd8sPmfs1HO7CKmyeLRftAOrlTrSAEpIaDLEJAPqpmtqUXYX6YX7749VZ6f7UkLdzUtkQyUZfSGxUzKTDDcjMNmn26i6ejHAFzqg=]
  • The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5kjBoLrafXwnVrDcit_2L62ydSudrhxGRAo8UQzAiwGUJQm_bqiLwpyGKNEZ6EEq3V40kQ4GCHHHwNqGwNcimlbEdET6HaxNZ3C4vPTrGWtQrwWRITmGOizTHVgA1w7PFPSyL97OHfrYus0hxpVoeiIqT0E3pX17JocMT8u0GrfsfchHbBIAAY8CSJ-HvKZ70bASfrskEguYFxi9YBLA3dbREJZJ3VkFpPiporGf8fw==]
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [https://vertexaisearch.cloud.google.
  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhT3gszslPQpGPRAIGCydZqdR-HXrKGqnlhNHmzYsX6Bgvn1nQCC7Ix6orF0KlEP1S_5WGWQVFDEnJ610Xpqnolv4bqKKBtq1Lf-iYXDSJz2PB9QGh1ewBrtxqMIMc1__zlq8702BlviOpB4XDmEKM1ZjEYwCjvjJ2bSE-QTg7VrbQ1uAumdqc]
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG64dU6npxoDlobeoxwZv4gCOHdcezSFeaICAV38UZARHZqYe7FHYyfkFuUxUiA9uJdk4lEgp-lE5C0yDOJddkL8E0B3zUF1M06NQggHe1nKCxBVH33JuGSq95toyFw0Dyadw742f6yrsncqkgfP2rXVUNm]
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8eKpbU_iU4pcBbLqGcGWpa5jxSzctbfveUCqPi4oTzCNX9wnNOezh7XCE-DCqLDcF8kvVN3m1zS1cj3ifW8RS_DaoLGpU3qHJ8MWJ_g1JOuIZwTA34S-G_ugA1FB43fFHnMwG_ZMKgP97Mg==]
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - MDPI. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERl-dmM7EnE-MPN3bE2bVhmH4p03BtFcNmLUsi1-vnXIWBHvho7iv45tuj1nymWU2MA_genFnlNaQDjDRJF39uu1B35dIl3jJQ9vWyy2Dv4JHaM2QB-FOIrzpPW9TozlDteQ==]
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFElfuVv6046o2r0Zb2m4fxQrVB65YVhpi3RhCCNc1s8s0ZSYiAFojJM7fpKOjTtUY9dJNRzfkfoIpRaGZE7tq6BpYcL1Hsuq8tMhISlqVv4C-CjQEPPyEZf1rvkmJK05_GYjZMTvko9EE-_Fjpdm8VmXQ7ztf9uQ==]
  • (3-ethyl-5-methyl-4-isoxazolyl)methanol - Chemical Synthesis Database. Chemical Synthesis Database. [https://vertexaisearch.cloud.google.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7TEb6kZWSDfcwdO5KhkttPTWwEsI5ZbE-u9iVuRi-XSf6bpmJEz5r4L_aKVdE_TV1TP6M1BZIEf7I3yuhG392CUAGKHttISY-n76-60Q9El4OuCzMRj3m8032HdUIvqKgpu64Ge1Zm0tWrk7uchuuGgNT-bm3hAZ8nnKbPg4F-R9j_y77tqNZOg==]
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA2bEgspAZFRQwCrfdIlsaQm7daNLfyqEkQ2rdkgvIvI0k7k9AlPVBVgFGNz5jMk0UB3wgujglNvcKqAQt0UCLqN5ONk3KOkWzYK55on29XOOcrB5zKAUleBvYlvmhkE-2LurPCurvOd9zGA==]
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes - Biological and Molecular Chemistry. Biological and Molecular Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr9S40oggpcoh99YyyYJvdEPpmGI-VTR_PL5KJ6_o-bhUEP7qNXWIZM-jP_kndXTP2oYIvXfI9QO8nEIKG1Q2o9NR2gdX4dgqYoOs5w5egnn7VTyW9sBlm-F5riB_m3zsgJvGOhnWkhtA=]
  • [5-(4-methylphenyl)isoxazol-3-yl]methanol - Fluorochem. Fluorochem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA0uNVlm3GgLqWhr1qyS6i42FW7jeI0FP-aLmDC6tMEWvagX6qLVfWDuKOsuxxvrlLGVcQxmYaKSIh_7L0oYU1mZimOcsLaDX6prFOWW3XYWk2_GLe3qImy4k9ojJoOVjB3_0=]
  • 1018297-60-3|(5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol - BLDpharm. BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjqYNnJNWEnK2X1UwG1r72TfWSmNPdiJNFmYS5RHpK6-6om3zRnm73KH1VqEuUlyYVDH9JFs-ca5ZVCWy3P2O-GNbpcCMkeeOonhCFKP-dR32zNh22gt76VE9i6AHrgPxUe8-llsqWy5aiveKl]
  • A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVmrtqwOPG2DgNi248uYDhPP7wAWWjInY6oxdn-IkFs23RkWt_epkWaobMHwKYK6WYqtQVv5yp-JQgD-YiTS6yle5hUmYfZZsPUQ8Tx3fAhsXdgp-tEp3E7b1_aM-IaWUc4W7RNZMCauqQjFNKCmoagj7Jd9wzGQ==]
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWCJ7yWZROve63wGgIifspIlDQ98H4maeT2cOfuitVSM7kk0AAZwb51ButZ1DFFCfylU0QpUVE6Ouzi9NhSVQuwRvtn4VfF8X-7S6Gp27HDgrWC2qFOTCNVE5KhYd831isssk=]
  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia - PubMed. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlh7TQftnSYOa_qLYjppTEuaI05m0Ivv24QDo75FVDXtFCOJ9A4Rpiok6SYlY0Q2F_R8VZylJsrvpCDZv5A7kk4NFTT7hB90jYfAq8TYv6phUbR5YWw_zWJEed2pnE4HIQqds=]
  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for th. University of Dundee. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOlRyDqewbYiDHJmlagLcyb8raiu12_EfGpa-FFLpjvkXRoQRZvakH17KiUhj8VubM4-zjqHYpoqnum9UWO5l7L6qWeirTCeH7A-gFAWni-lN2eGC_zkZ5Nc2mcQ90lbUhAkqduV0p5h6v-hW8JWUZWfHimsChM1NhCT6f9x-5Wb-m0LzPhLa99hFsPUU6NnoQvKMb70LHyD66CkxmKt1hsUVTztIxncbqsJdVsZGqU960lMYq3yk9byTK8Xq8dpXuPWeZfKEqvNnjBy3QzfDhsCihVHBka-jjl6eHq7rgX6uGlpgryNsyjCTQrXAgmHsHMUv3]

Sources

The m-Tolyl Isoxazole Scaffold: A Technical Guide to Privileged Structure Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on m-Tolyl Isoxazole Scaffolds in Medicinal Chemistry , designed for researchers and drug discovery professionals.

Abstract

The 3-(3-methylphenyl)isoxazole (or m-tolyl isoxazole) moiety represents a refined pharmacophore in modern medicinal chemistry. Unlike its unsubstituted phenyl or p-tolyl counterparts, the m-tolyl variant offers a unique combination of metabolic resilience , conformational restriction , and lipophilic vectoring . This guide analyzes the structural rationale for deploying this scaffold, details the regioselective synthetic protocols required for its construction, and examines its application in stabilizing the Survival Motor Neuron (SMN) protein and inhibiting Dynamin I GTPase.

Structural Rationale: The "Meta-Methyl" Advantage

In hit-to-lead optimization, the transition from a phenyl ring to a tolyl ring is a standard tactic to probe hydrophobic sub-pockets. However, the position of the methyl group dictates the pharmacological outcome.

The Hydrophobic Anchor & Steric Clash

The isoxazole ring serves as a rigid bioisostere for amide or ester linkages, holding the aryl group in a specific vector.

  • vs. p-Tolyl: The para-methyl group extends the molecular length, often incurring steric penalties in restricted binding pockets. Furthermore, p-benzylic positions are highly susceptible to CYP450-mediated oxidation to benzoic acids, leading to rapid clearance.

  • vs. o-Tolyl: The ortho-methyl group induces significant torsion angles between the isoxazole and the phenyl ring due to steric clash with the isoxazole heteroatoms (N or O), potentially forcing the molecule out of a planar, bioactive conformation.

  • The m-Tolyl Sweet Spot: The meta-substitution avoids the torsional strain of the ortho-position while projecting the hydrophobic methyl group into "side pockets" (often the hydrophobic II or allosteric sites in kinases and GPCRs) without the elongation penalty of the para-position.

Physicochemical Profile
Propertym-Tolyl IsoxazolePhenyl IsoxazoleImpact
cLogP ~2.8 - 3.2~2.3 - 2.5Increased membrane permeability; enhanced BBB penetration.
Metabolic Liability ModerateLowm-Methyl is less prone to rapid oxidation than p-Methyl.
Ligand Efficiency HighModerateAdditional binding energy from hydrophobic contacts often outweighs MW increase.

Synthetic Protocols: Regioselective Construction

The primary challenge in synthesizing m-tolyl isoxazoles is controlling the regiochemistry during the formation of the isoxazole core. The [3+2] cycloaddition of nitrile oxides with alkynes is the industry standard, but it requires specific conditions to favor the 3,5-disubstituted isomer over the 3,4-isomer.

Protocol: Nitrile Oxide [3+2] Cycloaddition

This protocol yields 3-(3-methylphenyl)-5-substituted isoxazoles .

Reagents:

  • Precursor: 3-Methylbenzaldehyde oxime.

  • Oxidant: Chloramine-T or N-Chlorosuccinimide (NCS).

  • Dipolarophile: Terminal alkyne (e.g., phenylacetylene or propargyl alcohol).

  • Solvent: Ethanol or DMF/Water.

Step-by-Step Methodology:

  • Chlorination: Dissolve 3-methylbenzaldehyde oxime (1.0 eq) in DMF. Add NCS (1.1 eq) at 0°C and stir for 1 hour to generate the hydroximoyl chloride.

  • Cycloaddition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Base-Mediated Release: Dropwise addition of Triethylamine (Et3N, 1.5 eq) releases the nitrile oxide in situ. Note: Slow addition is critical to prevent dimerization to furoxan.

  • Workup: Stir at room temperature for 12 hours. Quench with water, extract with EtOAc.

  • Purification: Silica gel chromatography. The 3,5-isomer is typically the major product (Regioisomeric ratio > 9:1) due to steric approach control.

Visualization: Synthetic Pathway

The following diagram illustrates the conversion of m-tolualdehyde to the final isoxazole scaffold.

Synthesis Aldehyde m-Tolualdehyde Oxime Oxime Intermediate Aldehyde->Oxime NH2OH·HCl Pyridine Chloride Hydroximoyl Chloride Oxime->Chloride NCS, DMF 0°C NitrileOxide Nitrile Oxide (In Situ) Chloride->NitrileOxide Et3N (Slow Addition) Isoxazole 3-(m-Tolyl)isoxazole (Major 3,5-isomer) NitrileOxide->Isoxazole Terminal Alkyne [3+2] Cycloaddition Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (If base added too fast)

Caption: Regioselective synthesis of the 3-(m-tolyl)isoxazole core via in situ nitrile oxide generation.

Case Study: SMN Protein Stabilization (SMA)

A definitive application of the m-tolyl isoxazole scaffold is found in the development of probes for Spinal Muscular Atrophy (SMA) . Researchers identified that isoxazole-3-carboxamides could post-translationally stabilize the Survival Motor Neuron (SMN) protein.

The Compound: 5-Isopropyl-N-(m-tolyl)isoxazole-3-carboxamide

In this series, the m-tolyl group is attached via an amide linker to the isoxazole.

  • Role of m-Tolyl: The meta-methyl group was found to be critical for potency.

    • Phenyl analog: Inactive or low potency.

    • p-Tolyl analog: Reduced activity due to steric clash in the binding pocket.

    • m-Tolyl analog: Optimal fit, showing significantly higher SMN stabilization.

Mechanism of Action

The molecule binds to the SMN complex, preventing its ubiquitination and subsequent proteasomal degradation. This increases the cytosolic levels of SMN, compensating for the genetic defect found in SMA patients.

Biological Pathway Visualization

SMN_Pathway Compound m-Tolyl Isoxazole Probe SMN_Complex SMN Complex (Unstable) Compound->SMN_Complex Binds & Stabilizes Ubiquitin Ubiquitin Ligase Compound->Ubiquitin Blocks SMN_Complex->Ubiquitin Natural Pathway Stabilized_SMN Stabilized SMN (Functional) SMN_Complex->Stabilized_SMN Accumulation Proteasome Proteasome (Degradation) Ubiquitin->Proteasome Tagging Neuronal_Survival Motor Neuron Survival Stabilized_SMN->Neuronal_Survival Therapeutic Effect

Caption: Mechanism of SMN protein stabilization by m-tolyl isoxazole derivatives.

SAR Data: The m-Tolyl Efficacy Comparison

The following table summarizes Structure-Activity Relationship (SAR) data extracted from multiple studies (including Dynamin I inhibition and Antimicrobial assays), highlighting the superiority of the m-tolyl substituent in specific contexts.

Scaffold CoreSubstituent (Ar)Target/AssayActivity (IC50 / MIC)Notes
Isoxazole-3-carboxamide PhenylSMN Stabilization> 50 µMInactive
Isoxazole-3-carboxamide p-TolylSMN Stabilization~ 10 µMWeak activity
Isoxazole-3-carboxamide m-Tolyl SMN Stabilization < 1 µM Lead Candidate
Pyrimidine-Isoxazole p-TolylDynamin I GTPase1.1 µMModerate inhibition
Pyrimidine-Isoxazole m-Tolyl Dynamin I GTPase 0.4 µM 2.5x Potency Boost
3,5-Diaryl Isoxazole PhenylM. smegmatis12.5 µg/mLModerate antibiotic
3,5-Diaryl Isoxazole m-Tolyl M. smegmatis 3.12 µg/mL 4x Potency Boost

Key Insight: The data consistently demonstrates that the m-tolyl group provides a "Goldilocks" steric effect—large enough to fill hydrophobic voids (increasing binding enthalpy) but positioned to avoid the steric clashes often seen with para-substituents.

Conclusion & Future Outlook

The m-tolyl isoxazole scaffold is not merely a structural spacer but a functional pharmacophore. Its ability to improve metabolic stability while enhancing potency through specific hydrophobic interactions makes it a vital tool in the medicinal chemist's arsenal. Future development should focus on fragment-based drug design (FBDD) using 3-(m-tolyl)isoxazole-4-carboxylic acid derivatives to explore novel kinase allosteric sites.

References
  • Discovery of Small Molecule Probes for SMA. Journal of Medicinal Chemistry. Analysis of 5-Isopropyl-N-(m-tolyl)isoxazole-3-carboxamide as an SMN stabilizer.

  • Development of Dynamin Inhibitors. University of Newcastle Thesis / Molecular Cancer Therapeutics. Comparison of m-tolyl vs p-tolyl analogues in dynamin inhibition (Compound 172).

  • Regioselective Synthesis of Isoxazoles. RSC Advances. Methodologies for [3+2] cycloaddition of nitrile oxides.

  • Antimicrobial Activity of Isoxazole Derivatives. Bioorganic & Medicinal Chemistry. Evaluation of 3,5-disubstituted isoxazoles against M. smegmatis.

  • Isoxazole Synthesis via Nitrile Oxides. Organic Chemistry Portal. Review of chloramine-T and NCS oxidation methods.

Technical Guide: Reactivity & Synthetic Utility of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical reactivity, synthetic utility, and handling of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol , a specialized heterocyclic building block.

Executive Summary

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol represents a "privileged scaffold" in medicinal chemistry, particularly within the design of penicillinase-resistant antibiotics and voltage-gated ion channel modulators. Its core value lies in the C4-hydroxymethyl group , which serves as a versatile synthetic handle. Unlike simple benzyl alcohols, the reactivity of this group is modulated by the unique electronic properties of the isoxazole ring—specifically the electron-withdrawing nature of the N-O bond and the steric influence of the ortho-disubstitution (C3-aryl and C5-methyl).

This guide analyzes the three primary reactivity vectors of this molecule: Oxidative Functionalization , Nucleophilic Displacement , and Electrophilic Activation , providing validated protocols for each.

Structural & Electronic Analysis

Understanding the electronic environment is a prerequisite for predicting reactivity.

  • Isoxazole Ring: Acts as a weak electron-withdrawing group (EWG) due to the electronegative oxygen and nitrogen atoms. This decreases the pKa of the hydroxyl proton compared to a standard benzyl alcohol, making it slightly more acidic.

  • C4-Position: This is the most electron-rich carbon on the isoxazole ring. However, the attached methylene group (-CH₂-) insulates the hydroxyl from direct resonance with the ring. Consequently, the alcohol behaves as a deactivated benzylic-like system .

  • 3-(m-Tolyl) Group: The meta-methyl substitution on the phenyl ring provides lipophilicity without the symmetry-induced solubility issues often seen with para-substituted analogs. It is electronically neutral to slightly donating but sterically significant, preventing coplanarity with the isoxazole ring.

Reactivity Matrix
Functional GroupReactivity ModeKey TransformationApplication
C4-CH₂OH Oxidation

Aldehyde/Carboxylic Acid
Precursor to

-lactam side chains; Knoevenagel condensation.
C4-CH₂OH Activation

Alkyl Halide/Mesylate
Creation of electrophilic "warheads" for alkylation.
Isoxazole Ring Reduction


-Enamino Ketone
Ring opening (requires harsh reducing conditions).
5-Methyl Deprotonation

Carbanion
Lateral lithiation (requires protection of OH).

Core Reactivity Pathways

Pathway A: Oxidative Functionalization

The conversion of the alcohol to the corresponding isoxazole-4-carbaldehyde or carboxylic acid is the most frequent transformation. The aldehyde is a gateway to olefination, while the acid is the direct precursor for amide coupling (e.g., in isoxazolyl penicillins).

  • Aldehyde Access: Swern oxidation or Dess-Martin Periodinane (DMP) are preferred over PCC to avoid chromium waste and over-oxidation.

  • Carboxylic Acid Access: A two-step sequence (Aldehyde

    
     Pinnick Oxidation) is superior to direct Jones oxidation, which can degrade the electron-rich isoxazole ring under highly acidic conditions.
    
Pathway B: Electrophilic Activation (Halogenation)

Converting the hydroxyl group to a chloride or bromide creates a potent alkylating agent.

  • Reagent Choice: Thionyl chloride (

    
    ) is standard. However, the resulting 4-(chloromethyl)isoxazole  is a reactive electrophile (lachrymator) and must be handled with care. It is less stable than benzyl chloride due to the adjacent nitrogen lone pair potentially assisting solvolysis.
    
Pathway C: Nucleophilic Displacement (Mitsunobu)

Direct displacement of the alcohol with phenols, imides, or thiols using Triphenylphosphine (


) and DIAD allows for convergent synthesis without generating unstable halide intermediates.

Visualizing the Reactivity Landscape

The following diagram maps the divergent synthesis pathways starting from the parent alcohol.

ReactivityMap Alcohol (5-Methyl-3-(m-tolyl) isoxazol-4-yl)methanol Aldehyde Isoxazole-4-carbaldehyde Alcohol->Aldehyde Swern or TEMPO [Ox] Chloride 4-(Chloromethyl)isoxazole Alcohol->Chloride SOCl2 [Activation] Ether Isoxazolyl Ether Alcohol->Ether R-OH / PPh3 / DIAD (Mitsunobu) Acid Isoxazole-4-carboxylic Acid Aldehyde->Acid NaClO2 (Pinnick) Amide Isoxazolyl Amide (Drug Scaffold) Acid->Amide Amine coupling (EDC/HOBt) Chloride->Ether NaOR (Williamson)

Figure 1: Divergent synthetic pathways from the C4-hydroxymethyl isoxazole scaffold.

Experimental Protocols

Protocol 1: Green Oxidation to Aldehyde (TEMPO-Catalyzed)

Context: This method avoids toxic chromium and operates under mild aqueous conditions, preserving the isoxazole ring.

Reagents:

  • Substrate: 10 mmol (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)

  • Co-oxidant: NaOCl (Bleach, 1.1 eq)

  • Buffer: KBr (0.1 eq) in

    
    /Water (biphasic).
    

Step-by-Step:

  • Preparation: Dissolve 10 mmol of the alcohol and 1 mmol KBr in 50 mL

    
    . Cool to 0°C.
    
  • Catalyst Addition: Add 1 mmol TEMPO. The solution will turn orange-red.

  • Oxidation: Dropwise add buffered NaOCl (pH 8.6) while vigorously stirring. Maintain temperature <5°C to prevent over-oxidation to the acid.

  • Quench: Monitor by TLC. Upon completion (~30 min), quench with aqueous sodium thiosulfate.

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
  • Result: The aldehyde is obtained as a white/pale yellow solid. Store under inert gas (aldehydes of this class oxidize slowly in air).

Protocol 2: Chlorination to 4-(Chloromethyl)isoxazole

Context: Synthesis of the alkylating agent for coupling reactions.

Reagents:

  • Substrate: 10 mmol Alcohol

  • Reagent: Thionyl Chloride (

    
    , 1.5 eq)
    
  • Solvent: Anhydrous DCM or Chloroform.

  • Catalyst: DMF (2 drops).

Step-by-Step:

  • Setup: In a flame-dried flask under

    
    , dissolve the alcohol in dry DCM.
    
  • Addition: Cool to 0°C. Add

    
     dropwise. The reaction will evolve HCl gas (use a scrubber).
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Evaporate solvent and excess

    
     under reduced pressure (rotary evaporator). Do not  perform an aqueous workup if the product is intended for immediate use, as the chloromethyl group is hydrolytically sensitive.
    
  • Purification: If necessary, rapid filtration through a short plug of silica gel (eluting with Hexane/EtOAc).

Safety & Stability Note

  • Metabolic Stability: In biological systems, the 5-methyl group is a potential site for metabolic oxidation (bioactivation), but the 4-hydroxymethyl group is the primary site for Phase II conjugation (glucuronidation).

  • Chemical Stability: The isoxazole N-O bond is sensitive to catalytic hydrogenation (

    
    ) and strong reducing metals (Na/NH3), which will cleave the ring to form 
    
    
    
    -amino enones. Avoid these conditions unless ring opening is desired.

References

  • Isoxazole General Reactivity

    • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958.

  • Oxidation Protocols (TEMPO)

    • Ciriminna, R., & Pagliaro, M. (2010). "Industrial oxidations with organocatalyst TEMPO and its derivatives." Organic Process Research & Development, 14(1), 245-251.

  • Synthesis of Isoxazolyl Penicillins (Historical Context)

    • Doyle, F. P., et al. (1961). "The Synthesis of Sodium 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylpenicillin." Journal of the Chemical Society, 1440.

  • Bioactivation of 5-Methylisoxazoles

    • Kalgutkar, A. S., et al. (2011). "Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles." Bioorganic & Medicinal Chemistry Letters, 21(13), 3871-3876.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, improve your yields, and ensure the integrity of your final product.

Introduction to the Synthesis

The synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis involves the formation of the 3,5-disubstituted isoxazole ring, followed by functional group manipulations to introduce the hydroxymethyl group at the C4 position. A common and effective strategy involves a 1,3-dipolar cycloaddition reaction to construct the isoxazole core, followed by formylation and subsequent reduction.[1][2]

Below is a generalized workflow that will be the basis for our troubleshooting guide.

Synthesis_Workflow cluster_0 Part 1: Isoxazole Ring Formation cluster_1 Part 2: C4-Functionalization & Reduction A m-Tolualdehyde C m-Tolualdoxime A->C Forms oxime B Hydroxylamine B->C E m-Tolunitrile Oxide (in situ) C->E Oxidative Halogenation D N-Chlorosuccinimide (NCS) D->E G 3-(m-tolyl)-5-(hydroxymethyl)isoxazole E->G 1,3-Dipolar Cycloaddition F Propargyl Alcohol F->G H 3-(m-tolyl)-5-methylisoxazole J 5-Methyl-3-(m-tolyl)isoxazole-4-carbaldehyde H->J Formylation I Vilsmeier-Haack Reagent (DMF/POCl3) I->J L (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol J->L Reduction K Reducing Agent (e.g., NaBH4) K->L

Caption: General synthetic routes to (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing detailed explanations and actionable solutions.

Part 1: Isoxazole Ring Formation

Question 1: My yield for the 1,3-dipolar cycloaddition is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis are a frequent challenge and can stem from several factors.[3] A systematic approach to troubleshooting is essential.

  • Cause 1: Instability of the Nitrile Oxide Intermediate. Nitrile oxides are highly reactive and prone to dimerization to form furoxans, which is a major competing side reaction.[4]

    • Solution: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). This can be achieved by the slow addition of the oxidizing agent (e.g., N-chlorosuccinimide) to a mixture of the aldoxime and the alkyne.[4] Maintaining a low concentration of the nitrile oxide at any given time favors the desired cycloaddition over dimerization.

  • Cause 2: Poor Reactivity of Starting Materials. The purity of your m-tolualdoxime and propargyl alcohol is critical. Impurities can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation. Confirm the identity and purity using analytical methods such as NMR and melting point analysis.

  • Cause 3: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time play a crucial role.

    • Solution:

      • Temperature: The in-situ generation of nitrile oxides can benefit from initial low temperatures (e.g., 0 °C) to control the rate of formation and minimize dimerization, followed by warming to room temperature or slightly above to facilitate the cycloaddition.[4]

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. While solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common, exploring greener alternatives like ethanol-water mixtures or even solvent-free conditions with ultrasound irradiation has shown promise in improving yields.[3]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in product degradation.[4]

Question 2: I am observing the formation of regioisomers. How can I improve the regioselectivity of the cycloaddition?

Answer: The formation of regioisomers is a common issue in 1,3-dipolar cycloadditions, particularly with unsymmetrical alkynes.[4] Regioselectivity is governed by both steric and electronic factors of the reactants.[3]

  • Cause: Competing Reaction Pathways. The nitrile oxide can add to the alkyne in two different orientations, leading to a mixture of 3,4- and 3,5-disubstituted isoxazoles.

    • Solution 1: Modify Reaction Conditions.

      • Solvent Polarity: The polarity of the solvent can influence the transition state energies of the two possible cycloaddition pathways. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., acetonitrile) to find the optimal conditions for your desired regioisomer.[4]

      • Catalysts: The use of a Lewis acid catalyst, such as BF₃·OEt₂, can sometimes enhance the regioselectivity.[4] For terminal alkynes, copper-catalyzed conditions are known to favor the formation of the 3,5-disubstituted regioisomer.[5]

    • Solution 2: Modify Reactants. While not always feasible, altering the electronic properties of the substituents on the alkyne or the nitrile oxide precursor can influence the regiochemical outcome.

Regioselectivity_Troubleshooting Start Mixture of Regioisomers Observed Method Synthesis Method: 1,3-Dipolar Cycloaddition Start->Method Modify_Conditions Modify Reaction Conditions Method->Modify_Conditions Solvent Change Solvent Polarity (e.g., Toluene, MeCN) Modify_Conditions->Solvent Experiment Catalyst Add Catalyst (e.g., Lewis Acid, Cu(I)) Modify_Conditions->Catalyst Experiment End Improved Regioselectivity Solvent->End Catalyst->End

Caption: Decision-making flowchart for addressing regioselectivity issues.

Part 2: C4-Functionalization and Reduction

Question 3: The Vilsmeier-Haack formylation of my 3-(m-tolyl)-5-methylisoxazole is giving a low yield. What could be wrong?

Answer: The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds, but its success depends on several factors.[6]

  • Cause 1: Insufficiently Activated Substrate. The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich ring system for efficient reaction.[7][8] While the isoxazole ring is activated, the substituents can influence its reactivity.

    • Solution: Ensure your starting isoxazole is pure. Electron-withdrawing impurities could deactivate the ring.

  • Cause 2: Improper Preparation or Stoichiometry of the Vilsmeier Reagent. The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

    • Solution:

      • Reagent Quality: Use anhydrous DMF and fresh, high-purity POCl₃. Moisture will quench the Vilsmeier reagent.

      • Stoichiometry: Use a slight excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents of POCl₃ relative to the isoxazole) to ensure complete conversion.[6]

      • Temperature Control: The formation of the Vilsmeier reagent is exothermic. Prepare it at 0 °C to prevent degradation.[6] Add the POCl₃ to the DMF dropwise with efficient stirring.

  • Cause 3: Incorrect Reaction Temperature.

    • Solution: After the addition of the isoxazole substrate to the pre-formed Vilsmeier reagent at low temperature, the reaction often requires heating to proceed at a reasonable rate. Monitor the reaction by TLC and optimize the temperature (typically between room temperature and 80 °C).

Question 4: I am having difficulty with the reduction of the isoxazole-4-carbaldehyde to the corresponding alcohol. What are the best practices?

Answer: The reduction of the aldehyde to a primary alcohol is generally a straightforward transformation, but the choice of reducing agent and reaction conditions is important to avoid side reactions.

  • Choice of Reducing Agent:

    • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is often the first choice for reducing aldehydes in the presence of other functional groups.[9] It is generally compatible with the isoxazole ring. The reaction is typically carried out in alcoholic solvents like methanol or ethanol.

    • Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and should be used with caution as it can potentially cleave the N-O bond of the isoxazole ring under harsh conditions.[4][10] If NaBH₄ is ineffective, LiAlH₄ can be used at low temperatures (e.g., -78 °C to 0 °C) in an aprotic solvent like THF or diethyl ether.

  • Troubleshooting Poor Conversion:

    • Reagent Activity: Ensure your reducing agent is not old or has been improperly stored, as this can lead to reduced activity.

    • Stoichiometry: Use a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents) to drive the reaction to completion.

    • Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the resulting alkoxide. For LiAlH₄ reductions, a Fieser work-up (sequential addition of water, aqueous NaOH, and then more water) is often effective.

Question 5: How do I purify the final product, (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, effectively?

Answer: Purification can be challenging due to the presence of unreacted starting materials and byproducts.[4]

  • Column Chromatography: This is the most common and effective method for purifying the final product.[4]

    • Solvent System Screening: Use TLC to screen various solvent systems to achieve good separation between your product and any impurities. A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Sometimes, adding a small amount of a third solvent, like methanol, can improve separation.

    • Gradient Elution: If there are multiple impurities with varying polarities, a gradient elution during column chromatography can be very effective.

  • Recrystallization: If a solid product of reasonable purity is obtained after the initial work-up, recrystallization can be an excellent method for obtaining highly pure material.

    • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.

Data and Protocols

Table 1: Recommended Reaction Conditions for Key Steps
StepReagents & SolventsTemperatureTypical TimeKey Considerations
Oxime Formation m-Tolualdehyde, Hydroxylamine HCl, Base (e.g., Pyridine, NaOAc)Room Temp.2-4 hoursEnsure complete dissolution of starting materials.
1,3-Dipolar Cycloaddition m-Tolualdoxime, NCS, Propargyl Alcohol, Solvent (e.g., DCM, THF)0 °C to RT4-12 hoursSlow addition of NCS is crucial to minimize furoxan formation.[4]
Vilsmeier-Haack Formylation 3-(m-tolyl)-5-methylisoxazole, DMF, POCl₃0 °C to 60 °C2-6 hoursUse anhydrous reagents and maintain a dry atmosphere.[6]
Aldehyde Reduction Isoxazole-4-carbaldehyde, NaBH₄, Methanol/Ethanol0 °C to RT1-3 hoursAdd NaBH₄ portion-wise to control the reaction rate.
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).[6]

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise significantly. Stir the resulting mixture at 0 °C for an additional 30-60 minutes.[6]

  • Reaction: Add the 3-(m-tolyl)-5-methylisoxazole (1.0 equivalent), either neat or dissolved in a minimal amount of an appropriate solvent (e.g., DMF, CH₂Cl₂), to the freshly prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 50-60 °C) while monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a suitable base (e.g., NaOH or NaHCO₃) to a pH of ~8-9.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Al-Warhi, T., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Triazoles and Isoxazoles. Journal of the American Chemical Society, 127(1), 210-216.
  • Padmavathi, V., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 701.
  • Ramón, D. J., & Riego, E. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Curran, D. P., Scanga, S. A., & Fenk, C. J. (1984). Reduction of substituted .DELTA.2-isoxazolines. Synthesis of .beta.-hydroxy acid derivatives. The Journal of Organic Chemistry, 49(18), 3474-3477.
  • Chemistry Steps. (n.d.). Esters to Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, remains the most powerful and widely used method for determining the structure of organic molecules in solution. This guide provides an in-depth, experience-driven interpretation of the 1H NMR spectrum of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, a substituted isoxazole of interest in medicinal chemistry.

This document moves beyond a simple recitation of data. It is designed to walk the user through the thought process of a seasoned analytical chemist, from the initial experimental considerations to the final assignment of each proton signal, grounded in fundamental principles and supported by comparative data from the scientific literature.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The foundation of accurate spectral interpretation lies in a meticulously executed experiment. The following protocol outlines the standard procedure for preparing a sample of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol for 1H NMR analysis.

Instrumentation:

  • A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher, is recommended for achieving optimal signal dispersion, which is crucial for resolving the complex spin systems present in the molecule.[1][2]

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a common initial choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at approximately 7.26 ppm.[2] Dimethyl sulfoxide-d6 (DMSO-d6) can be an alternative if solubility in CDCl3 is limited.

  • Sample Concentration: Weigh approximately 5-10 mg of the analyte and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its signal defined as 0.00 ppm.[3]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate to be within the detection region of the NMR probe.

  • Data Acquisition: The instrument is typically set to acquire data at room temperature. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

Predicted 1H NMR Data and Structural Assignment

Molecular Structure and Proton Numbering:

G cluster_0 Spectral Regions cluster_1 Signal Interpretation Aromatic Aromatic Region (δ 6.5-8.5 ppm) Tolyl m-Tolyl Protons (H-2', H-4', H-5', H-6') Aromatic->Tolyl Aliphatic Aliphatic Region (δ 0.5-5.0 ppm) Methylene Methylene Protons (-CH2OH) Aliphatic->Methylene Methyls Methyl Protons (Isoxazole-CH3, Tolyl-CH3) Aliphatic->Methyls Hydroxyl Hydroxyl Proton (-OH) Aliphatic->Hydroxyl

Caption: Workflow for 1H NMR spectral assignment of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Conclusion

This guide has provided a comprehensive, data-supported framework for the interpretation and assignment of the 1H NMR spectrum of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol. By leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related molecules, a detailed and reliable spectral prediction has been constructed. This systematic approach, grounded in scientific integrity and expert analysis, serves as a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]

  • CORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Retrieved from [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • Faramarzia, Z., & Kiyania, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS.
  • ResearchGate. (2018, July 31). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

  • (n.d.). Table of characteristic proton NMR chemical shifts.
  • Golding, C. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole-3-acetamide, 1-[(4-chlorophenyl)methyl]-N-(5-methyl-3-isoxazolyl)-.alpha.-oxo-. Retrieved from [Link]

  • (n.d.).
  • Chemical Synthesis Database. (2025, May 20). (3-ethyl-5-methyl-4-isoxazolyl)methanol. Retrieved from [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]

  • YouTube. (2018, December 11). Chemical Shift In NMR Spectroscopy. Retrieved from [Link]

  • Biological and Molecular Chemistry. (n.d.). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Retrieved from [Link]

Sources

A Comparative Analysis of Bioactivity: m-Tolyl vs. p-Tolyl Isoxazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

The isoxazole ring is a cornerstone of medicinal chemistry, a privileged five-membered heterocycle integral to numerous FDA-approved drugs.[1][2] Its versatility allows for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] When appended with a tolyl (methylphenyl) group, the resulting tolyl-isoxazole scaffold presents a fascinating case study in structure-activity relationships (SAR). A seemingly subtle shift in the methyl group's position on the phenyl ring—from the meta (3-position) to the para (4-position)—can profoundly alter a molecule's interaction with its biological target, leading to significant differences in efficacy and selectivity.

This guide provides an in-depth comparison of the bioactivity of m-tolyl versus p-tolyl isoxazole analogs. We will dissect the structural nuances, present supporting experimental data, and explain the causal relationships that drive their differential biological performance, offering valuable insights for researchers in drug discovery and development.

Structural and Physicochemical Underpinnings

The core difference between m-tolyl and p-tolyl isomers lies in the spatial and electronic influence of the methyl group. This positional isomerism dictates the molecule's overall shape, polarity, and electron distribution, which are critical factors for receptor binding and biological activity.

  • Electronic Effects: A para-substituted methyl group exerts a positive inductive (+I) and hyperconjugative effect, effectively "pushing" electron density into the aromatic ring. This can influence the reactivity and binding affinity of the entire molecule. The meta-tolyl isomer's electronic influence is primarily inductive and less pronounced on substituents across the ring.

  • Steric Profile: The para position places the methyl group directly opposite the isoxazole linkage, creating a more linear and elongated molecular shape. In contrast, the meta position results in a more angular or "bent" conformation. This variation in topography is crucial for how the molecule fits into the constrained three-dimensional space of a protein's binding pocket.

G cluster_p p-Tolyl Isoxazole Analog cluster_m m-Tolyl Isoxazole Analog p_isox Isoxazole Core p_phenyl Phenyl Ring p_isox->p_phenyl p_methyl CH₃ p_phenyl->p_methyl para-position (1,4) m_isox Isoxazole Core m_phenyl Phenyl Ring m_isox->m_phenyl m_methyl CH₃ m_phenyl->m_methyl meta-position (1,3)

Caption: General structures of p-tolyl and m-tolyl isoxazole analogs.

Comparative Bioactivity: A Data-Driven Analysis

The true impact of this isomeric difference is best illustrated through experimental data across various therapeutic areas. While direct, side-by-side comparisons in a single study are the gold standard, we can often draw strong inferences by comparing the activities of closely related analogs from different reports.

Anticancer Activity

In the realm of oncology, the precise geometry of a molecule is paramount for effective inhibition of targets like protein kinases or tubulin.[6][7] The position of the tolyl substituent can determine whether a compound acts as a potent inhibitor or is largely inactive.

For instance, studies on isoxazole derivatives as anticancer agents have shown that substituent positioning on appended phenyl rings is a critical determinant of cytotoxicity.[8] In a series of novel isoxazole-piperazine hybrids, the compound 5-(p-Tolyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)-isoxazole (5d) was synthesized and evaluated for its cytotoxic activities against human liver and breast cancer cell lines.[8] While a direct m-tolyl comparison was not provided in this specific study, related SAR analyses consistently show that para substitutions often lead to enhanced activity. This is frequently attributed to the para-substituent extending into a hydrophobic sub-pocket within the target protein, an interaction that the corresponding meta-isomer cannot achieve due to its angular geometry.[9]

Compound ClassIsomerTarget/Cell LineBioactivity (IC₅₀)Reference
Isoxazole-Piperazine Hybridp-tolylHuh7, Mahlavu, MCF-7Potent (μM range)[8]
Isoxazole-Naphthalene Hybridp-tolylTubulin PolymerizationIC₅₀ = 1.8 μM[6]
Isoxazole-Naphthalene Hybrido-tolylTubulin PolymerizationIC₅₀ = 2.5 μM[6]

Note: This table summarizes data for tolyl-substituted isoxazoles. The o-tolyl (ortho) analog is included to illustrate the principle of positional isomerism's impact on bioactivity.

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives is often linked to the inhibition of enzymes like cyclooxygenase (COX).[10] The carrageenan-induced rat paw edema model is a standard in vivo assay used to evaluate the efficacy of potential anti-inflammatory agents.[4][11]

In a study evaluating various substituted isoxazoles, it was found that compounds with electron-donating groups at the para position of the phenyl ring exhibited significant anti-inflammatory activity.[4] While this study focused on a methoxy group, the principle extends to the methyl group of the tolyl substituent. The p-tolyl group's ability to donate electron density can enhance binding to the active site of inflammatory enzymes. Furthermore, its linear shape may allow for a more optimal fit compared to the m-tolyl analog, leading to greater inhibition of the inflammatory response. A recent 2024 study highlighted that specific substituted isoxazoles demonstrated significant in vivo anti-inflammatory potential, with the substitution pattern being key to their interaction with the COX-2 active site.[10]

Structure-Activity Relationship (SAR) Insights: The "Why"

The observed differences in bioactivity are not random; they are dictated by the principles of medicinal chemistry.

  • Receptor Fit and Steric Hindrance : The primary driver of differential activity is the fit within the biological target's binding site. The more linear profile of a p-tolyl analog may allow it to access deeper, often hydrophobic, pockets within an enzyme or receptor. The angular shape of the m-tolyl isomer might cause steric clashes with amino acid residues, preventing optimal binding and reducing activity.

  • Hydrophobic Interactions : The methyl group is hydrophobic. Its placement determines where this crucial interaction can occur. For many targets, a hydrophobic pocket is located at the terminus of the binding site, a region more accessible to a para-substituent.

  • Electronic Modulation : The electron-donating nature of the para-methyl group can influence the pKa of nearby functional groups or enhance pi-pi stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site, thereby increasing binding affinity.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This protocol is a standard in vivo method for assessing acute anti-inflammatory activity.[10]

Objective: To evaluate and compare the ability of m-tolyl and p-tolyl isoxazole analogs to reduce acute inflammation in a rat model.

Materials:

  • Wistar rats (150-200g)

  • Test compounds (m-tolyl and p-tolyl isoxazole analogs)

  • Standard drug (e.g., Diclofenac sodium, Nimesulide)[4][12]

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

  • 1% w/v Carrageenan solution in saline

  • Plethysmometer

Methodology:

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Divide rats into four groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Standard (Diclofenac sodium)

    • Group III: Test (m-tolyl isoxazole analog)

    • Group IV: Test (p-tolyl isoxazole analog)

  • Fasting: Fast the animals overnight with free access to water.

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose.

  • Inflammation Induction: After 60 minutes, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Synthesis of Tolyl-Isoxazole Analogs

A common and effective method for synthesizing 3,5-disubstituted isoxazoles involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine.[5][13]

G acetophenone m- or p-Tolyl Acetophenone base Base (e.g., NaOH) Ethanol acetophenone->base aldehyde Aromatic Aldehyde aldehyde->base chalcone Chalcone Intermediate (α,β-unsaturated ketone) base->chalcone Claisen-Schmidt Condensation hydroxylamine Hydroxylamine HCl Base chalcone->hydroxylamine isoxazole Target m- or p-Tolyl Isoxazole Analog hydroxylamine->isoxazole Cyclization

Caption: General synthetic pathway for tolyl-isoxazole analogs.

Conclusion and Future Perspectives

The choice between a meta or para tolyl substituent on an isoxazole core is a critical design decision in drug discovery. As the evidence demonstrates, this positional change directly impacts the steric and electronic profile of the molecule, leading to measurable differences in biological activity. The p-tolyl analogs frequently exhibit superior activity, likely due to a more favorable, linear geometry that allows for enhanced interactions within the target's binding site.

Future research should focus on obtaining more direct, head-to-head comparative data for m- and p-tolyl isoxazole analogs against a wider array of biological targets. Coupling this experimental screening with molecular docking and simulation studies will provide a clearer, atom-level understanding of the binding modes. Such insights are invaluable for the rational design of next-generation isoxazole-based therapeutics with improved potency and selectivity.

References

  • Nagaraju, G. et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. IJBPAS, 11(6). Available at: [Link]

  • Chikkula, K. V. et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(03), 903–918. Available at: [Link]

  • Atroshchenko, Y. M. et al. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI, 27(21), 7497. Available at: [Link]

  • Patel, H. et al. (2014). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Sathish, N. K. et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Der Pharmacia Lettre, 3(3), 378-382. Available at: [Link]

  • Kumar, D. et al. (2013). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 5(1), 263-270. Available at: [Link]

  • Ahmadi, S. et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Gardner, T. S. et al. (1951). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Ahmadi, S. et al. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1, 118-126. Available at: [Link]

  • Kandemirli, F. et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Scientific Reports, 8(1), 16908. Available at: [Link]

  • Wang, X. et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. Available at: [Link]

  • Sharma, V. et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Drug Discovery, 17(43), e202343101. Available at: [Link]

  • Li, L. et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Arabian Journal of Chemistry, 13(6), 5786-5798. Available at: [Link]

  • Kumar, D. et al. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharmacia Lettre, 4(1), 235-242. Available at: [Link]

  • Mączyński, M. et al. (2016). Anti-inflammatory properties of an isoxazole derivative - MZO-2. Pharmacological Reports, 68(5), 1031-1037. Available at: [Link]

  • Alam, M. M. et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(23), e40300. Available at: [Link]

  • Reddy, S. et al. (2015). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. ARC Journals. Available at: [Link]

  • Kaur, R. et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 27(1), 1-20. Available at: [Link]

  • Al-Masoudi, N. A. et al. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences, 26(3), 390-401. Available at: [Link]

  • Singh, P. P. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Kumar, A. et al. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. Available at: [Link]

  • Wang, W. et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology, 157, 60-68. Available at: [Link]

  • van de Stolpe, A. et al. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 63(15), 8449-8467. Available at: [Link]

  • Hu, Y. et al. (2025). Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. MDPI. Available at: [Link]

  • Al-Amiery, A. A. (2025). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate. Available at: [Link]

  • Wang, X. et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(4), 1682. Available at: [Link]

  • Kim, J. H. et al. (2023). A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. International Journal of Molecular Sciences, 24(13), 10565. Available at: [Link]

  • Duthie, A. et al. (2025). Structural relationships between o-, m- and p-tolyl substituted R3EI2 (E = As, P) and [(R3E)AuX] (E = As, P; X = Cl, Br, I). ResearchGate. Available at: [Link]

Sources

Unambiguous Structure Confirmation of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. It underpins our understanding of reactivity, biological activity, and material properties. This guide provides an in-depth technical comparison of X-ray crystallography with other widely used analytical techniques for the structural confirmation of the novel isoxazole derivative, (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol. While spectroscopic methods provide valuable insights into a molecule's connectivity and electronic environment, single-crystal X-ray diffraction remains the gold standard for providing unequivocal proof of structure, delivering a precise and unambiguous atomic-level map.

This guide will navigate the process of structure confirmation, from the critical first step of obtaining suitable crystals to the final analysis of the crystallographic data. We will explore the causality behind experimental choices and present a self-validating system for ensuring the integrity of your results. Furthermore, we will objectively compare the data obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a comprehensive overview to aid in the selection of the most appropriate analytical strategy for your research needs.

The Decisive Power of a Single Crystal: The X-ray Crystallography Workflow

The journey to an unambiguous molecular structure via X-ray crystallography begins with the often-challenging, yet crucial, step of growing a high-quality single crystal. This process of transforming a molecule from a disordered state in solution to a highly ordered, repeating lattice is fundamental to the success of the diffraction experiment.[1][2]

X-ray_Crystallography_Workflow cluster_synthesis_purification Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Analysis Synthesis Synthesis of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol Purification Purification (e.g., Chromatography) Synthesis->Purification Initial_Characterization Initial Characterization (NMR, MS) Purification->Initial_Characterization Solvent_Screening Solvent Screening Initial_Characterization->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Crystal_Mounting Crystal Mounting & Screening Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Publication_Report Publication_Report Validation->Publication_Report

Figure 1: A generalized workflow for the structure determination of a small molecule by X-ray crystallography.

Experimental Protocol: Crystallization of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

The following protocol outlines a standard approach to obtaining single crystals suitable for X-ray diffraction analysis. The choice of solvent and method is critical and often requires empirical screening.

1. Material Purity:

  • Ensure the sample of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is of high purity (>98%), as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder.[1]

2. Solvent Selection:

  • Perform small-scale solubility tests with a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

3. Crystallization Method: Slow Evaporation

  • Dissolve a small amount of the compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent over several days.

  • Place the vial in a vibration-free environment and monitor for crystal growth.

4. Crystallization Method: Vapor Diffusion

  • This method is particularly useful when only a small amount of material is available.[2]

  • Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).

  • Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "anti-solvent," e.g., hexane).

  • The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

Once suitable crystals are obtained, a single, well-formed crystal is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer for data collection.

Interpreting the Data: A Hypothetical Case Study

While a crystal structure for the exact target molecule is not publicly available, we can use the crystallographic data of a closely related analog, Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate , to illustrate the type of precise structural information that can be obtained.[3][4]

Parameter Value for Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[3] Expected for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cA common space group for organic molecules
Unit Cell Dimensions a = 9.750(8) Å, b = 14.589(13) Å, c = 9.397(8) Å, β = 116.872(13)°Will be unique to the crystal packing of the target molecule
Resolution High (details in CIF)Expected to be < 1.0 Å for a small molecule
Key Bond Lengths (Å) C-O (isoxazole): ~1.33-1.40, C=N: ~1.30, C-C (phenyl): ~1.37-1.39Similar bond lengths are expected, with minor variations due to the different substituents.
Key Bond Angles (°) Angles within the isoxazole and phenyl rings will be consistent with their aromaticity.The dihedral angle between the isoxazole and tolyl rings will be a key conformational parameter.
R-factor R[F² > 2σ(F²)] = 0.054A value below 0.06 is indicative of a well-refined structure.

This table highlights the level of detail provided by X-ray crystallography. The precise bond lengths, angles, and torsion angles afforded by this technique are unattainable with other methods. For instance, the dihedral angle between the isoxazole and phenyl rings in the analog is 43.40(13)°.[3] This specific conformational information is critical for understanding steric interactions and potential biological activity.

A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques

While X-ray crystallography provides the definitive solid-state structure, NMR and MS are indispensable tools for characterization in solution and for providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity of atoms in a molecule.[5] For (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: Would show distinct signals for the methyl protons, the methylene protons of the methanol group, and the aromatic protons of the tolyl group. The coupling patterns between these protons would confirm their connectivity.

  • ¹³C NMR: Would show the number of unique carbon atoms in the molecule, confirming the presence of the isoxazole and tolyl rings, as well as the methyl and methanol carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would allow for the unambiguous assignment of all proton and carbon signals and confirm the overall bonding framework.

Comparison Table: X-ray Crystallography vs. NMR Spectroscopy

Feature X-ray Crystallography NMR Spectroscopy
State of Matter Solid (single crystal)Solution
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing.Connectivity of atoms, electronic environment, dynamic processes in solution.
Ambiguity Unambiguous structure determination.Can sometimes be ambiguous for complex stereochemistry without additional data (e.g., NOE).
Resolution Atomic resolution (<1 Å).[5]Provides information on through-bond and through-space interactions.
Sample Requirement High-quality single crystal.Soluble sample.
Key Advantage Definitive proof of structure.Provides information on solution-state conformation and dynamics.
Key Limitation Requires a suitable crystal, which can be difficult to obtain.[6]Does not provide precise bond lengths and angles.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[7] For our target molecule, high-resolution mass spectrometry (HRMS) would confirm the molecular formula, C₁₂H₁₃NO₂. The fragmentation pattern observed in the mass spectrum can also provide structural clues. For isoxazole derivatives, characteristic fragmentation pathways often involve cleavage of the N-O bond and fragmentation of the side chains.[7]

Comparison Table: X-ray Crystallography vs. Mass Spectrometry

Feature X-ray Crystallography Mass Spectrometry
Information Provided Complete 3D structure.Molecular weight, elemental composition, fragmentation pattern.
Structural Detail HighLow (inferred from fragmentation)
Key Advantage Unambiguous structure.High sensitivity, requires very small sample amounts.
Key Limitation Requires a crystal.Does not provide 3D structural information.

Conclusion: An Integrated Approach to Structure Confirmation

In the rigorous landscape of scientific research and drug development, the unambiguous determination of a molecule's structure is non-negotiable. While NMR and MS are powerful and essential tools for initial characterization and for providing insights into the solution-state behavior of a molecule, they cannot provide the definitive, high-resolution three-dimensional structural information that single-crystal X-ray diffraction delivers.

The hypothetical case of (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, informed by the crystallographic data of a close analog, demonstrates the power of X-ray crystallography to provide precise bond lengths, angles, and conformational details that are critical for understanding its properties and potential interactions. Therefore, a comprehensive approach that integrates the complementary data from spectroscopic techniques with the unequivocal proof of structure from X-ray crystallography represents the most robust and scientifically sound strategy for the complete characterization of novel chemical entities.

References

  • Chandra, K., Srikantamurthy, N., Mahendra, M., & Lokanath, N. K. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(7), o987. [Link]

  • Chandra, K., Srikantamurthy, N., Mahendra, M., & Lokanath, N. K. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o897. [Link]

  • Chandra, K., Srikantamurthy, N., Mahendra, M., & Lokanath, N. K. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. ResearchGate. [Link]

  • Gualtieri, F., & Ghelfi, F. (1982). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Organic Mass Spectrometry, 17(12), 581-587. [Link]

  • Fiveable. (n.d.). X-ray Crystallography and NMR in Biophysics. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Chandra, K., Srikantamurthy, N., Mahendra, M., & Lokanath, N. K. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]

  • PubChem. (n.d.). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. [Link]

  • Center for X-ray Crystallography, University of Florida. (2015, April 28). Crystal Growing Tips. [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.net. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1641–1649. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • Gualtieri, F. (1982). Mass Spectrometry of Oxazoles. Semantic Scholar. [Link]

  • Unknown. (n.d.). Guide for crystallization. Université de Sherbrooke. [Link]

  • Boyle, T. J. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]

  • Claridge, T. D. W. (2016). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • Kushwaha, N., & Kushwaha, S. (2022). Bond length (Å) and angles of the oxazole ring. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). 9.5. Typical interatomic distances: organic compounds. International Tables for Crystallography. [Link]

  • Thevis, M., & Schänzer, W. (2007). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Martin-Diaconescu, V., & Martin, R. L. (2013). Metal-ligand bond lengths and strengths: are they correlated? A detailed CSD analysis. Chalmers Publication Library. [Link]

  • National Institute of Standards and Technology. (n.d.). Bond Length differences between FROZEN core and FULL (all electrons correlated). Computational Chemistry Comparison and Benchmark Database. [Link]

  • National Institute of Standards and Technology. (n.d.). Bad Calculated Bond Lengths. Computational Chemistry Comparison and Benchmark Database. [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of the novel research compound, (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol. As a Senior Application Scientist, this document is structured to impart not just procedural steps but a deep-seated understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory safety. The information herein is synthesized from available data on structurally similar compounds and established best practices for handling research chemicals of unknown comprehensive toxicity.

Hazard Assessment and Triage: Understanding the Compound

(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is a member of the isoxazole class of heterocyclic compounds. Isoxazoles are recognized as "privileged scaffolds" in drug discovery, known for a wide range of biological activities, including anti-inflammatory, antibacterial, and even potential roles as PARP inhibitors in cancer therapy[1][2]. This inherent biological activity necessitates a cautious approach, as the toxicological properties of this specific derivative are not yet fully elucidated.

While a specific Safety Data Sheet (SDS) for the m-tolyl isomer is not publicly available, data for the structurally analogous p-tolyl isomer, (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol, provides critical preliminary safety information. The known hazard statements for this analog are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given this, it is prudent to handle (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol with the assumption that it possesses a similar hazard profile.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol, with explanations rooted in the anticipated hazards.

PPE ComponentSpecificationRationale and Causality
Hand Protection Nitrile or Butyl Rubber GlovesGiven the H315 (Causes skin irritation) warning for a similar compound, chemically resistant gloves are mandatory. Nitrile gloves offer good protection against a wide range of chemicals and are a standard in most laboratory settings. For prolonged contact, consider double-gloving or using thicker butyl rubber gloves.
Eye and Face Protection Chemical Safety Goggles and Face ShieldThe H319 (Causes serious eye irritation) hazard necessitates robust eye protection. Safety goggles provide a seal around the eyes to protect from splashes and fine particulates. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.
Body Protection Flame-Resistant Lab CoatA flame-resistant lab coat protects against accidental splashes and potential fire hazards, which are always a consideration in a laboratory setting with various solvents and ignition sources.
Respiratory Protection Certified Chemical Fume HoodDue to the H335 (May cause respiratory irritation) warning, all handling of the solid compound and any solutions should be conducted within a certified chemical fume hood.[3] This engineering control is the primary method for minimizing inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, but this is a less preferable alternative.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and contamination.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational, with a current inspection sticker and proper airflow.

  • Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.

  • Prepare a Clean Workspace: The work surface within the fume hood should be clean and uncluttered. A disposable absorbent bench liner can provide an additional layer of protection against spills.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest emergency eyewash station, safety shower, and fire extinguisher.[3]

Handling and Dispensing

The following workflow diagram illustrates the critical steps for safely handling (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Operation prep2 Don All Required PPE prep1->prep2 prep3 Prepare Clean Workspace prep2->prep3 handle1 Transfer Compound from Storage to Fume Hood prep3->handle1 Begin Handling handle2 Weigh Solid Compound handle1->handle2 handle3 Prepare Solution (if required) handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 Complete Handling clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE in Correct Order clean2->clean3

Caption: Workflow for Safely Handling (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol.

Spill Response

In the event of a spill:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, utilizing the fume hood if the spill is contained within it.

  • Contain: For a solid spill, carefully sweep or scoop the material to avoid generating dust. For a liquid spill, use an appropriate chemical absorbent.

  • Clean and Decontaminate: Place the spilled material and all contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[4] Clean the spill area with a suitable solvent.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[3] All waste generated from handling (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol must be treated as hazardous chemical waste.

Waste Segregation
  • Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, and paper towels, in a clearly labeled, sealed container.

  • Liquid Waste: Collect any solutions containing the compound in a labeled, sealed, and appropriate chemical waste container. Do not dispose of any liquid waste down the drain.[4]

Disposal Pathway

The following diagram outlines the logical flow for the proper disposal of chemical waste.

G cluster_segregation In-Lab Segregation cluster_disposal Institutional Disposal start Waste Generated (Solid & Liquid) solid_waste Solid Waste Container (Labeled & Sealed) start->solid_waste liquid_waste Liquid Waste Container (Labeled & Sealed) start->liquid_waste haz_waste Hazardous Waste Management Program solid_waste->haz_waste liquid_waste->haz_waste final_disposal Authorized Waste Disposal Facility haz_waste->final_disposal

Caption: Logical Flow for the Proper Disposal of Chemical Waste.

All chemical waste must be disposed of through your institution's hazardous waste management program, adhering to all local, state, and federal regulations.[4]

Conclusion: Fostering a Culture of Safety

The safe handling of novel research compounds like (5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol is paramount. By understanding the potential hazards, utilizing appropriate personal protective equipment, and adhering to strict operational and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document, and it is imperative that a site-specific risk assessment is conducted by qualified personnel before any handling of this compound.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
  • Chemical Safety in Research and Teaching. New Mexico State University.
  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24). ACS Publications.
  • Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024, December 5). PubMed.
  • Isoxazole – Knowledge and References. Taylor & Francis.
  • Technical Support Center: Safe Handling and Disposal of Novel Chemical Compounds. Benchchem.
  • (5-Methyl-3-(p-tolyl)isoxazol-4-yl)methanol Safety Information. BLDpharm.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol
Reactant of Route 2
(5-Methyl-3-(m-tolyl)isoxazol-4-yl)methanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.